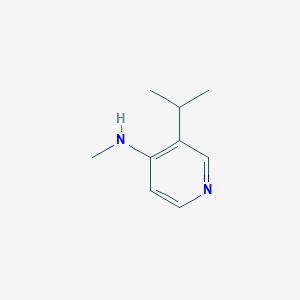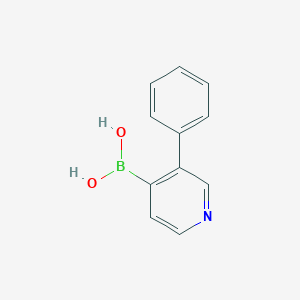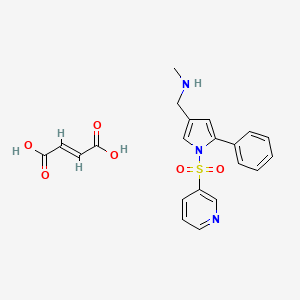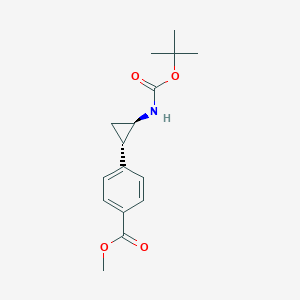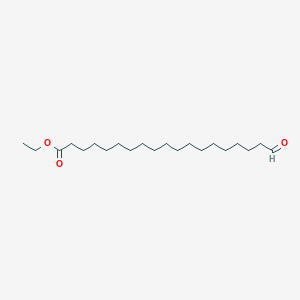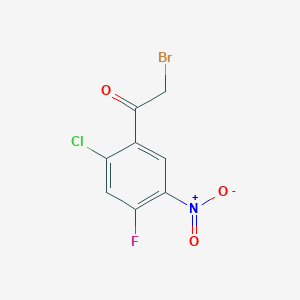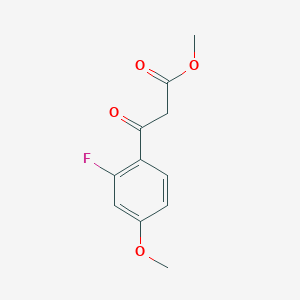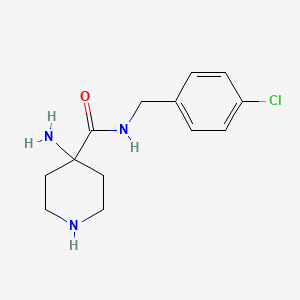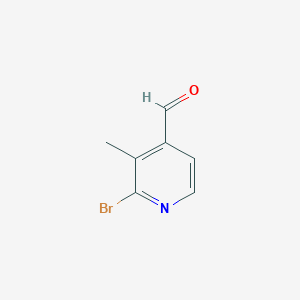
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-fluoro-2-nitrotoluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with solvents such as acetic acid or dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as its role in drug development or material synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-fluoro-2-nitrobenzene: Lacks the bromomethyl group, leading to different reactivity and applications.
1-Bromo-5-(bromomethyl)-2-nitrobenzene: Similar structure but without the fluorine atom, affecting its chemical properties.
1-Bromo-5-(bromomethyl)-3-chloro-2-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H4Br2FNO2 |
|---|---|
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
1-bromo-5-(bromomethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 |
InChI-Schlüssel |
NENDCKRLJLYWII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
